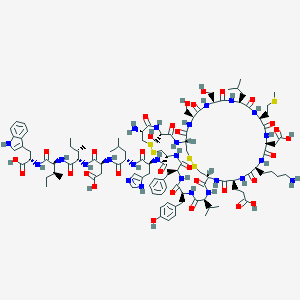
6-Nitro-1,2,3,4-tetrahydroquinoxaline
Descripción general
Descripción
6-Nitro-1,2,3,4-tetrahydroquinoxaline is a chemical compound that belongs to the family of tetrahydroquinoxaline derivatives . It is a heterocyclic compound that has a quinoxaline ring with a nitro group at position 6.
Molecular Structure Analysis
The molecular structure of 6-Nitro-1,2,3,4-tetrahydroquinoxaline is represented by the InChI code1S/C8H9N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,9-10H,3-4H2 . The molecular weight of the compound is 179.18 . Physical And Chemical Properties Analysis
6-Nitro-1,2,3,4-tetrahydroquinoxaline is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Fluorescence-based Detection
A new derivative of 1,2,3,4-tetrahydroquinoxaline exhibits good photoluminescent properties, useful for detecting trace amounts of nitroaromatics like nitrobenzene and nitrotoluenes (Fu, Zhang, Liu, & Guo, 2018).
Use in Dyes and Fluorescent Whiteners
6-Nitro-1,2,3,4-tetrahydroquinoxaline derivatives have been synthesized for use as disperse dyes and fluorescent whiteners on polyester fibers (Rangnekar & Tagdiwala, 1986).
Chemical Synthesis
The compound plays a role in the stereoselective synthesis of complex 1,2,3,4-tetrahydroquinoxalines, which are valuable in drug-like scaffold synthesis (Anderson et al., 2016).
One-Pot Synthesis in Water
This compound is involved in a one-pot synthesis process in water, demonstrating its versatility in chemical reactions (Liu, Zhou, Sui, Liu, & Zhou, 2017).
Dual SNAr Reaction
6-Nitro-1,2,3,4-tetrahydroquinoxaline is used in a dual nucleophilic aromatic substitution reaction to synthesize various heterocyclic compounds (Deshmukh, Das, & Jain, 2013).
Nitroepoxide Conversion
It serves as a precursor in the transformation into 1,4-diamino heterocycles, highlighting its role in accessing bioactive structures (Vidal-Albalat, Rodríguez, & González, 2014).
Tautomerism Study
The compound is studied for its tautomerism, which is important in understanding its behavior in different chemical environments (Kim, Choi, & Lim, 2003).
Fluorescent Chemosensor
6-Nitro-1,2,3,4-tetrahydroquinoxaline derivatives are used in developing fluorescent chemosensors for detecting biologically significant anions (Shao, Lin, Cai, & Lin, 2009).
Phototransformations Study
The compound is used in studying phototransformations, indicating its utility in understanding photochemical reactions (Rtishchev & Selitrennikov, 2004).
Safety And Hazards
The safety information for 6-Nitro-1,2,3,4-tetrahydroquinoxaline indicates that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDCYZVYRXZJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436630 | |
| Record name | 6-nitro-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
41959-35-7 | |
| Record name | 1,2,3,4-Tetrahydro-6-nitroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41959-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitro-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















